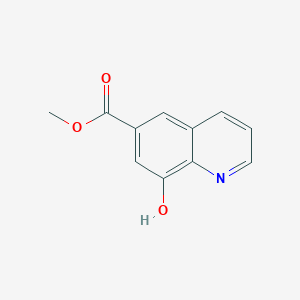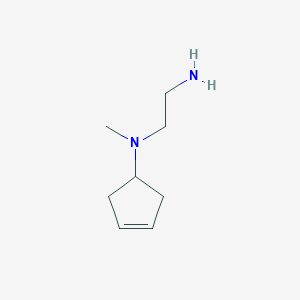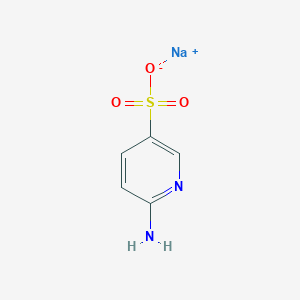
Sodium6-aminopyridine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium6-aminopyridine-3-sulfonate is an organosulfur compound characterized by the presence of a sulfonate group attached to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium6-aminopyridine-3-sulfonate typically involves the reaction of 6-aminopyridine with sulfonating agents. One common method is the reaction of 6-aminopyridine with sodium sulfinate under NH4I-mediated conditions, which provides an efficient and environmentally friendly route to the sulfonate compound . Another method involves the use of microchannel reactors for the diazotization of 3-aminopyridine followed by chlorosulfonation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control over reaction conditions, leading to improved safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium6-aminopyridine-3-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium6-aminopyridine-3-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium6-aminopyridine-3-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with enzymes and proteins, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications . The compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
- 6-aminopyridine-3-sulfonamide
- 2-aminopyridine
- 4-aminomethylbenzenesulfonamide
Comparison: Sodium6-aminopyridine-3-sulfonate is unique due to its specific sulfonate group attached to the pyridine ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions . Its ability to form strong interactions with biological molecules also sets it apart from other sulfonamide derivatives .
Propriétés
Formule moléculaire |
C5H5N2NaO3S |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
sodium;6-aminopyridine-3-sulfonate |
InChI |
InChI=1S/C5H6N2O3S.Na/c6-5-2-1-4(3-7-5)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);/q;+1/p-1 |
Clé InChI |
MILRPDPEFNAQTH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC=C1S(=O)(=O)[O-])N.[Na+] |
Solubilité |
>29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









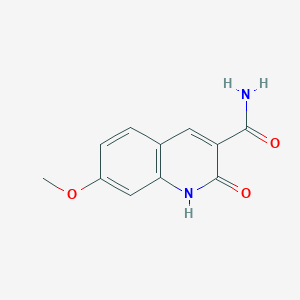
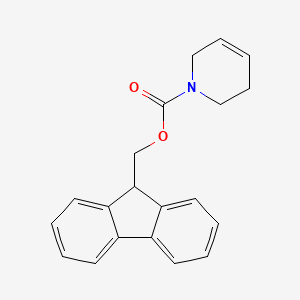
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)

